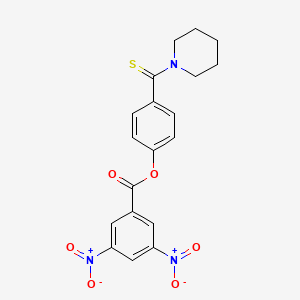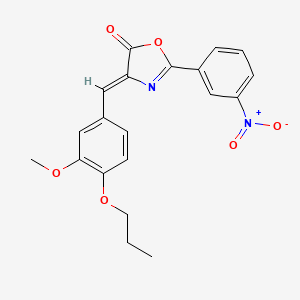![molecular formula C22H17ClFN3O2 B11658433 N-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-4-fluorobenzamide](/img/structure/B11658433.png)
N-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-4-FLUOROBENZAMIDE is a complex organic compound that features a benzodiazole core, a chlorophenoxyethyl side chain, and a fluorobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-4-FLUOROBENZAMIDE typically involves multiple steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Attachment of the Chlorophenoxyethyl Side Chain: This step involves the reaction of the benzodiazole intermediate with 2-(2-chlorophenoxy)ethyl bromide under basic conditions.
Introduction of the Fluorobenzamide Group: The final step involves the coupling of the intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-4-FLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy and fluorobenzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or amides.
Scientific Research Applications
N-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-4-FLUOROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-CHLOROPHENOXY)ETHYL N-(2,6-DICHLOROPHENYL)CARBAMATE
- N-[2-(2-CHLOROPHENOXY)ETHYL]-1-BENZOFURAN-2-CARBOXAMIDE
Uniqueness
N-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-4-FLUOROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzodiazole core and the fluorobenzamide group, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H17ClFN3O2 |
|---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
N-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C22H17ClFN3O2/c23-17-5-1-4-8-20(17)29-14-13-27-19-7-3-2-6-18(19)25-22(27)26-21(28)15-9-11-16(24)12-10-15/h1-12H,13-14H2,(H,25,26,28) |
InChI Key |
KPPCTHJEGOQHOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=CC=C3Cl)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11658351.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B11658355.png)
![(1Z)-1-{(2E)-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydrazinylidene}-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11658362.png)

![N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(4-chlorobenzyl)furan-2-carboxamide](/img/structure/B11658383.png)
![ethyl oxo(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate](/img/structure/B11658390.png)
![9-butanoyl-2-(4-chlorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11658398.png)

![3-benzyl-2-[(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11658409.png)
![N'-[(E)-[4-(2-Methylpropoxy)phenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide](/img/structure/B11658418.png)
![{4-[(4-bromophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}methyl 2-bromobenzoate](/img/structure/B11658421.png)

![2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B11658425.png)

